molecular formula C22H16N2O2 B14470725 6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole CAS No. 70487-18-2

6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole

Cat. No.: B14470725
CAS No.: 70487-18-2
M. Wt: 340.4 g/mol
InChI Key: WHXPYEMPTJVIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole is a chemical compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, known for their biological activity and presence in many natural products . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran and amines in the presence of a catalytic amount of bismuth nitrate pentahydrate . The reaction is carried out under ultrasonic exposure, which enhances the yield of the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents used in the laboratory synthesis are often adapted for industrial applications to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .

Scientific Research Applications

6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aromatic rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

70487-18-2

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

6-nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole

InChI

InChI=1S/C22H16N2O2/c25-24(26)18-12-7-13-19-20(15-14-18)22(17-10-5-2-6-11-17)23-21(19)16-8-3-1-4-9-16/h1-15,23H

InChI Key

WHXPYEMPTJVIHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=C(C=CC3=C(N2)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.